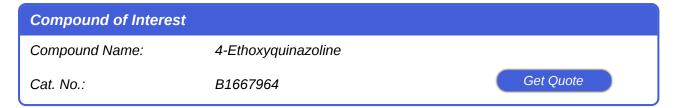


A Comparative Analysis of C-4 Substituted Quinazoline Derivatives in Anticancer Research

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For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. The C-4 position of the quinazoline ring has been a focal point for chemical modification, yielding a diverse array of derivatives with potent and selective biological activities. This guide provides a comparative analysis of different C-4 substituted quinazoline derivatives, focusing on their anticancer properties. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.

Comparative Biological Activity of C-4 Substituted Quinazoline Derivatives

The substitution at the C-4 position of the quinazoline core significantly influences the biological activity of the resulting compounds. The most extensively studied derivatives include those with amino, anilino, and other heterocyclic moieties at this position. These modifications have led to the discovery of potent inhibitors of key oncogenic targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

C-4 Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors



The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors.[1] Marketed drugs like Gefitinib and Erlotinib feature this core structure. Research continues to explore novel substitutions on the anilino ring to enhance potency and overcome resistance.

Compound ID	C-4 Substituent	Target(s)	Cell Line	IC50 (μM)	Reference
1	4-Anilino with 6,7- disubstitution and an (E)- propen-1-yl moiety	EGFRwt	A431, A549, NCI-H1975, SW480	More potent than Gefitinib	[2]
8	4-Arylamino with a urea linker	EGFRwt, EGFRT790M/ L858R	H1975, A549, HeLa, MCF-7	EGFRwt: 0.8 nM, EGFRT790M/ L858R: 2.7 nM	[2]
12	4-(Thiophen- 2- ylmethanami no)	A431	A431	3.4	[2]
24	4-Anilino with a flexible four-carbon linker and a sulfamoyl-aryl moiety	EGFRwt, EGFRT790M	A549, A431	A549: 6.54, A431: 4.04	[2]
35	4-Anilino with fluorine at the para-position	EGFR	-	High potency	[1]

Other C-4 Substituted Quinazoline Derivatives



Researchers have also investigated other substitutions at the C-4 position to explore different biological activities or to develop inhibitors with novel binding modes.

Compound ID	C-4 Substituent	Biological Activity	Cell Line(s)	GI50 (μM)	Reference
21	3-(2-chloro benzylidenea mine)-2- (furan-2-yl) quinazoline- 4(3H)-one	Antitumor	OVCAR-4, NCI-H522	1.82, 2.14	[3]
3b	6-Alkoxy-4- substituted- aminoquinaz oline	Antitumor	MCF-7	0.00013	[4]
11d	2,4- disubstituted with a long side chain	Antiproliferati ve, Anti- angiogenesis	CNE-2, PC-3, SMMC-7721, HUVECs	Potent activity	[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used in the evaluation of C-4 substituted quinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative activity of compounds on cancer cell lines.

 Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.



- Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period, typically 48 to 72 hours.[6]
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[7] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2.

- Assay Principle: The assay is typically performed in a 96-well plate format and measures the phosphorylation of a substrate by the target kinase.
- Reaction Mixture: The reaction mixture contains the kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
- Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for the kinase reaction to proceed.
- Detection: The amount of phosphorylated substrate is quantified using various methods, such as luminescence-based assays that measure the amount of remaining ATP.[9] A decrease in ATP levels corresponds to higher kinase activity.
- Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.[9]

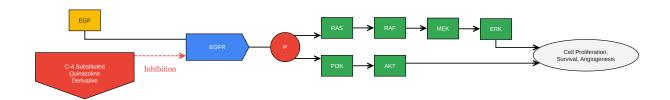
Signaling Pathways and Experimental Workflow



Understanding the mechanism of action of these derivatives requires knowledge of the signaling pathways they modulate. The EGFR and VEGFR-2 signaling pathways are primary targets for many C-4 substituted quinazolines.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.



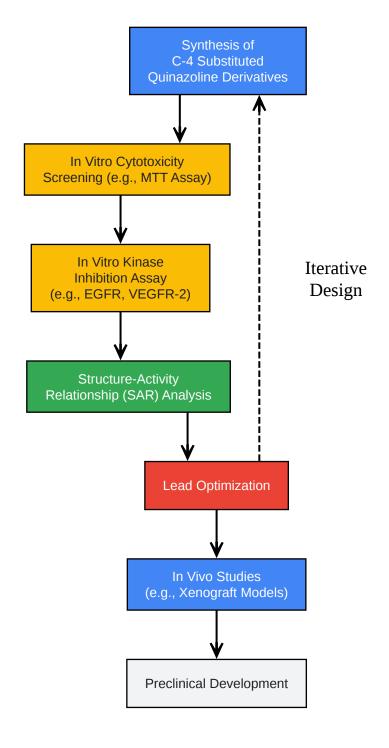
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Caption: EGFR signaling pathway and the inhibitory action of C-4 substituted quinazoline derivatives.

Experimental Workflow for Drug Discovery

The process of discovering and evaluating new C-4 substituted quinazoline derivatives typically follows a structured workflow.





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Caption: A typical experimental workflow for the discovery and development of novel quinazoline-based anticancer agents.

Conclusion



C-4 substituted quinazoline derivatives represent a highly successful and continuously evolving class of anticancer agents. The 4-anilinoquinazoline scaffold has proven to be particularly effective in targeting key tyrosine kinases like EGFR and VEGFR-2. Ongoing research focusing on novel substitutions at the C-4 position and other parts of the quinazoline ring holds the promise of developing next-generation inhibitors with improved potency, selectivity, and the ability to overcome drug resistance. The data and protocols presented in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.

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